3-Allyl-5,5-dimethylhydantoin

Description

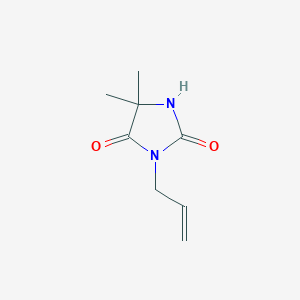

Structure

2D Structure

3D Structure

Properties

CAS No. |

3366-92-5 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5,5-dimethyl-3-prop-2-enylimidazolidine-2,4-dione |

InChI |

InChI=1S/C8H12N2O2/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4H,1,5H2,2-3H3,(H,9,12) |

InChI Key |

HOJYCNSTMZLRCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyl 5,5 Dimethylhydantoin

Conventional Solution-Phase Synthesis Approaches

Solution-phase synthesis remains the most common and well-documented approach for producing 3-Allyl-5,5-dimethylhydantoin. This method offers good control over reaction conditions and allows for straightforward purification of the final product.

The most direct route to this compound is the N-allylation of 5,5-dimethylhydantoin (B190458). This reaction involves the introduction of an allyl group onto the nitrogen atom at the 3-position of the hydantoin (B18101) ring using an allyl halide, such as allyl bromide or allyl chloride.

The reaction proceeds through a nucleophilic substitution mechanism. The process begins with the deprotonation of the N-H group at the 3-position of the 5,5-dimethylhydantoin ring by a base. This creates a hydantoin anion, which is a potent nucleophile. The N-H at the 3-position is more acidic than the one at the 1-position, leading to regioselective deprotonation.

This nucleophilic anion then attacks the electrophilic carbon atom of the allyl halide (e.g., allyl bromide), displacing the halide ion (bromide) in an SN2 reaction. google.com This results in the formation of the C-N bond, yielding the desired this compound product and a salt byproduct (e.g., Sodium Bromide). google.com

The choice of a basic catalyst is crucial for the efficiency of the N-allylation reaction. The base's role is to generate the hydantoin anion necessary for the nucleophilic attack. Common bases used in this synthesis include alkali metal hydroxides and carbonates.

Potassium Hydroxide (B78521) (KOH): Often used in a methanolic solution, KOH is an effective base for this transformation. researchgate.net It readily deprotonates the hydantoin.

Sodium Hydroxide (NaOH): Solid sodium hydroxide has also been employed as the basic catalyst, leading to the formation of a sodium salt intermediate before the reaction with the allyl halide. google.com

Potassium Carbonate (K₂CO₃): This weaker base is also effective, particularly when using more polar aprotic solvents like dimethylformamide (DMF). prepchem.com

Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate the reaction between the aqueous base and the organic-soluble reactants. nih.govacs.org This approach can lead to high yields under mild conditions. nih.govacs.org

The efficiency of the catalyst is dependent on its strength, solubility in the reaction medium, and its ability to promote the desired regioselectivity at the N-3 position.

The solvent system plays a critical role in the N-allylation of 5,5-dimethylhydantoin by influencing the solubility of reactants and the rate of reaction.

Water: Water can be used as a solvent, especially in conjunction with a water-soluble base like KOH or NaOH. google.comresearchgate.net It is an environmentally benign solvent, but product isolation may require extraction.

Methanol: Methanol is often used to dissolve the basic catalyst, such as KOH. researchgate.net As a polar protic solvent, it can solvate the ions formed during the reaction.

Dimethylformamide (DMF): A polar aprotic solvent, DMF is highly effective for this type of nucleophilic substitution. It readily dissolves both the hydantoin and the allyl halide. A synthesis using allyl chloride and potassium carbonate in DMF resulted in a high yield of 84.9%. prepchem.com

Acetone (B3395972): While less commonly cited for this specific synthesis, acetone can be used as a solvent in related alkylation reactions.

Biphasic Systems: Phase-transfer catalysis often employs a biphasic system, such as a combination of an organic solvent and an aqueous solution of the base, to enhance reaction rates. nih.govacs.org

The polarity and protic/aprotic nature of the solvent can affect the reaction pathway and yield. For instance, polar aprotic solvents like DMF are known to accelerate SN2 reactions.

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound.

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. A common temperature range is 55-65°C. google.com One specific procedure notes a reaction temperature of 65°C. researchgate.net Another synthesis using allyl chloride in DMF was also performed under reaction conditions that involved heating. prepchem.com

Time: The duration of the reaction varies depending on the specific conditions. Reported reaction times range from 2.5 to 4 hours. google.com One study specified a reaction time of 3 hours. researchgate.net

Stoichiometry of Reactants: The molar ratio of the reactants significantly impacts the outcome. A common approach uses a slight excess of the allyl halide to ensure complete conversion of the 5,5-dimethylhydantoin. For example, a 1:1:1 molar ratio of 5,5-dimethylhydantoin, allyl bromide, and KOH has been reported. researchgate.net In another synthesis, a 10% excess of both allyl chloride and potassium carbonate was used relative to the 5,5-dimethylhydantoin. prepchem.com

Below is a data table summarizing findings from different synthetic approaches.

| Allyl Halide | Base | Solvent | Temperature | Time | Stoichiometry (DMH:Halide:Base) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Allyl Bromide | KOH | Water/Methanol | 65°C | 3h | 1:1:1 | 50% | researchgate.net |

| Bromopropylene | NaOH | Water/Alcohol | 55-65°C | 2.5-4h | Not specified | 65-69% | google.com |

| Allyl Chloride | K₂CO₃ | Dimethylformamide | Not specified | Not specified | 1:1.1:0.55 (mols) | 84.9% | prepchem.com |

While direct N-allylation is standard for this compound, other methods exist for the synthesis of the broader class of hydantoin derivatives. These alternative routes highlight the versatility of hydantoin chemistry.

Bucherer-Bergs Reaction: This is a classic multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. mdpi.com While this method builds the hydantoin ring itself rather than functionalizing a pre-existing one, it is a fundamental route to the core structure. mdpi.com

Mechanochemical Synthesis: A more recent, solvent-free approach involves the synthesis of hydantoin derivatives by grinding the reactants together in a ball mill. rsc.orgrsc.org This method has been applied to prepare 3,5-disubstituted hydantoins and is considered an eco-friendly alternative to traditional solution-phase synthesis. rsc.orgrsc.org

Ugi/Cyclization Reactions: An efficient two-step, one-pot sequence involving a Ugi multicomponent reaction followed by a microwave-assisted cyclization can produce hydantoins. organic-chemistry.org

From α-Amino Esters: 3-substituted hydantoins can be prepared from α-amino methyl ester hydrochlorides and carbamates, which cyclize under basic conditions. organic-chemistry.org

These alternative methods are generally used for creating the hydantoin scaffold or for substitutions other than the specific N-3 allylation of 5,5-dimethylhydantoin, but they represent important strategies in the broader field of hydantoin synthesis.

N-Allylation of 5,5-Dimethylhydantoin with Allyl Halides

Green Chemistry and Advanced Synthetic Strategies

The development of synthetic methodologies that align with the principles of green chemistry is a paramount objective in modern chemical research. These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of producing specialty chemicals like this compound, advanced techniques such as mechanochemistry offer a promising alternative to traditional solvent-based methods.

Mechanochemical Synthesis of this compound

Mechanochemistry, a field that utilizes mechanical energy to induce chemical transformations, has been effectively applied to the synthesis of hydantoin derivatives. rsc.org This solvent-free or low-solvent approach presents significant environmental and efficiency benefits over conventional solution-phase chemistry. rsc.org Research has demonstrated that the preparation of the antimicrobial additive this compound (ADMH) can be successfully performed through grinding techniques. researchgate.netrsc.orgacs.orgresearchgate.net

Mechanochemistry involves the use of mechanical force, typically through grinding, milling, or extrusion, to activate, accelerate, or enable chemical reactions. acs.orgacs.org In a laboratory setting, automated ball mills are often used instead of traditional flasks and stirrers, providing an enclosed and controlled environment for the reaction. acs.org The core principle is that the direct input of mechanical energy into solid reactants facilitates bond breaking and formation, often without the need for a solvent medium. rsc.org

For hydantoin synthesis, mechanochemical methods typically involve grinding solid precursors, such as an appropriate amino ester or a pre-formed hydantoin core, with other reactants. researchgate.netresearchgate.net The intense mixing and friction generated within the mill increase the surface area of the reactants and generate localized high-energy "hot spots," which can overcome the activation energy barriers for the reaction. This approach has been used to synthesize various 3,5-disubstituted hydantoins, demonstrating its versatility. researchgate.netrsc.org

A refinement of the mechanochemical technique is Liquid-Assisted Grinding (LAG), where a small, sub-stoichiometric amount of a liquid additive is introduced to the solid reactants. This liquid phase can enhance molecular mobility and accelerate reaction rates. Poly(ethylene) glycols (PEGs) have been identified as particularly effective and safe grinding additives for the mechanochemical preparation of highly functionalized 3,5-disubstituted hydantoins. researchgate.netnih.gov

While the direct synthesis of this compound is achieved by grinding, related studies on other hydantoins, like the anticonvulsant drug ethotoin, highlight the specific benefits of using PEGs. researchgate.netrsc.org Research has shown that the presence of PEGs during the milling process generally leads to cleaner reaction profiles compared to dry-grinding procedures. researchgate.netnih.gov The amount and molecular weight of the PEG used can influence the reaction's efficiency and outcome. nih.gov This PEG-assisted approach combines the solvent-reduction benefits of mechanochemistry with the improved reaction kinetics and selectivity often associated with liquid-phase chemistry.

| Parameter | Dry Grinding | Poly(ethylene) Glycol (PEG) Assisted Grinding |

|---|---|---|

| Principle | Reaction induced solely by mechanical force on solid reactants. | Mechanical force is supplemented by a small amount of PEG as a liquid additive. nih.gov |

| Reaction Environment | Completely solvent-free. | Minimal liquid environment, enhancing molecular mobility. nih.gov |

| Reaction Profile | Can sometimes lead to side products or incomplete reactions. | Generally results in cleaner reaction profiles and higher purity products. researchgate.netnih.gov |

| Key Advantage | Eliminates solvents entirely. | Improves reaction efficiency and selectivity while remaining eco-friendly. researchgate.net |

A significant advantage of mechanochemical synthesis is its potential for scalability, which is crucial for industrial application. researchgate.net Techniques such as twin-screw extrusion (TSE) allow for the continuous, solvent-free production of chemicals, moving beyond the batch processes typical of laboratory ball mills. bohrium.comacs.org This scalability makes mechanochemistry a viable and attractive alternative for the greener manufacturing of pharmaceuticals and other fine chemicals. bohrium.comacs.org

The environmental benefits are substantial and quantifiable through green chemistry metrics. irb.hr Compared to traditional solvent-batch processes, mechanochemical synthesis significantly reduces waste and energy consumption. bohrium.comacs.org Metrics such as the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, and Process Mass Intensity (PMI), the ratio of the total mass of inputs to the mass of product, are demonstrably better for mechanochemical routes. irb.hr For example, studies on hydantoin-based active pharmaceutical ingredients like nitrofurantoin (B1679001) show a dramatic reduction in these metrics when switching from solvent-based to mechanochemical production. acs.orgirb.hr This reduction is primarily due to the elimination of bulk solvents, which constitute a major portion of the waste in conventional chemical synthesis. researchgate.netbohrium.com Consequently, mechanochemistry offers a path to more sustainable and cost-effective chemical manufacturing. acs.org

| Metric | Solution-Based Synthesis | Mechanochemical Synthesis | Improvement |

|---|---|---|---|

| Atom Economy (AE) | Comparable | Comparable | No significant change |

| Reaction Time | 8 hours | 15 minutes | Drastically reduced |

| E-Factor | Significantly higher | Significantly lower | Waste reduced |

| Process Mass Intensity (PMI) | Significantly higher | Significantly lower | Process efficiency improved |

Advanced Characterization and Structural Elucidation of 3 Allyl 5,5 Dimethylhydantoin

Spectroscopic Characterization Techniques

Spectroscopic methods offer a non-destructive means to probe the molecular structure of 3-Allyl-5,5-dimethylhydantoin, providing detailed information about the connectivity of atoms, the chemical environment of individual nuclei, and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the assignment of each proton to its specific location.

The spectrum is characterized by a singlet at 8.32 ppm, corresponding to the N-H proton of the hydantoin (B18101) ring. The allyl group exhibits a complex multiplet for the vinyl proton (-CH=) in the region of 5.61-5.95 ppm. The terminal vinyl protons (=CH₂) appear as a multiplet between 4.85 and 5.21 ppm. The methylene protons adjacent to the nitrogen (N-CH₂-) are observed as a doublet at 3.93 ppm with a coupling constant of 7.0 Hz. The two methyl groups attached to the C5 position of the hydantoin ring are represented by a triplet at 1.28 ppm, integrating to six protons.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 8.32 | s | - | N-H |

| 5.95–5.61 | m | - | -CH=CH₂ |

| 5.21–4.85 | m | - | -CH=CH₂ |

| 3.93 | d | 7.0 | N-CH₂- |

| 1.28 | t | 6.2 | -C(CH₃)₂ |

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state.

The spectrum displays two signals in the downfield region corresponding to the carbonyl carbons of the hydantoin ring at 177.5 ppm and 155.4 ppm. The olefinic carbons of the allyl group are observed at 132.9 ppm (-CH=) and 116.3 ppm (=CH₂). The quaternary carbon of the hydantoin ring (C5) appears at 58.3 ppm. The methylene carbon of the allyl group attached to the nitrogen atom resonates at 39.1 ppm. Finally, the two equivalent methyl carbons at the C5 position give a signal at 25.2 ppm.

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 177.5 | C=O (C4) |

| 155.4 | C=O (C2) |

| 132.9 | -CH=CH₂ |

| 116.3 | -CH=CH₂ |

| 58.3 | C(CH₃)₂ |

| 39.1 | N-CH₂- |

| 25.2 | -C(CH₃)₂ |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrational energies of different functional groups, providing a molecular fingerprint.

The FTIR spectrum of this compound reveals the presence of its key functional groups through characteristic absorption bands. The hydantoin ring exhibits two distinct carbonyl (C=O) stretching vibrations, which are observed at approximately 1766 cm⁻¹ and 1746 cm⁻¹. researchgate.net The N-H stretching vibration of the hydantoin ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the allyl and dimethyl groups are expected in the 2850-3000 cm⁻¹ range. The C=C stretching of the allyl group is anticipated around 1640 cm⁻¹. Bending vibrations for the various C-H and N-H bonds, as well as other skeletal vibrations, contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 | N-H Stretch |

| ~2980 | C-H Stretch (Aliphatic) |

| 1766 | C=O Stretch (Hydantoin) |

| 1746 | C=O Stretch (Hydantoin) |

| ~1640 | C=C Stretch (Allyl) |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of molecular bonds. While specific experimental Raman data for pure this compound is not extensively reported in the reviewed literature, the expected Raman spectrum would feature prominent peaks corresponding to the symmetric vibrations of the molecule. The C=C stretching of the allyl group would likely produce a strong and sharp signal. The symmetric stretching of the C-N bonds within the hydantoin ring and the breathing modes of the ring itself would also be expected to be Raman active. The C-H stretching and bending vibrations would also be observable. A comprehensive Raman analysis would require further experimental investigation to provide a complete vibrational profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The analysis corroborates the expected molecular formula of C₈H₁₂N₂O₂. The compound has a molecular weight of approximately 168.19 g/mol and a monoisotopic mass of 168.089877630 Da nih.gov. Key mass-to-charge ratio (m/z) peaks observed in its mass spectrum provide insight into the molecule's stability and fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to identify the chemical structure of this compound researchgate.net. Studies on closely related 1,3-bis-substituted-5,5-dimethylhydantoins show that the characteristic absorption spectra are typically recorded within the 200–400 nm range researchgate.net. This analysis helps in understanding the electronic transitions within the molecule, particularly those associated with the –CO–N–CO– chromophore of the hydantoin ring.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique applicable to the study of this compound, especially when it is used as a coating or bonding agent on various substrates. While specific XPS spectral data for the pure compound are not detailed in available literature, the technique is instrumental in characterizing surfaces modified with hydantoin derivatives. It provides quantitative information about the elemental composition and the chemical or electronic state of the elements on the material's surface. For instance, XPS has been used to characterize RDX particles coated with a hydantoin/triazines composite bonding agent, demonstrating its utility in analyzing the surface chemistry of such materials researchgate.net.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of this compound. This analysis measures the change in mass of the compound as a function of temperature. The data reveals the onset of thermal decomposition, providing critical information about its stability at elevated temperatures. Research has determined that the compound has a melting point of 65-66°C and a decomposition temperature of 168.3°C researchgate.net.

| Thermal Property | Temperature (°C) | Source |

|---|---|---|

| Melting Point | 65 - 66 | ResearchGate researchgate.net |

| Decomposition Temperature | 168.3 | ResearchGate researchgate.net |

Crystallographic Analysis

Crystallographic studies provide definitive proof of the three-dimensional arrangement of atoms and molecules within a solid, offering unparalleled insight into the structure of this compound.

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the premier technique for the precise determination of a molecule's crystal structure. For this compound, crystallographic data has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 695293 nih.gov. This entry contains the detailed experimental data from the diffraction study, including atomic coordinates, bond lengths, bond angles, and other crucial structural parameters.

Determination of Crystal System and Space Group

The analysis of the diffraction pattern from an SCXRD experiment allows for the determination of the crystal's unit cell parameters, crystal system, and space group. While the specific crystallographic details for CCDC 695293 are not available in the immediate search results, analysis of structurally similar compounds provides valuable context. For example, a related compound, (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, was found to crystallize in the monoclinic system with the space group P2₁/c mdpi.com. This information suggests the likely crystallographic parameters for hydantoin derivatives containing an allyl group.

Analysis of Unit Cell Parameters

The crystallographic structure of this compound has been determined to belong to the monoclinic space group P21/c. Detailed analysis of the unit cell parameters reveals the following dimensions:

| Parameter | Value (Å) | Angle (°) |

| a | 7.8215(4) | α = 90 |

| b | 26.4778(17) | β = 116.5790(10) |

| c | 7.1851(4) | γ = 90 |

| Volume | 1130.75(13) ų |

These parameters define the fundamental repeating unit of the crystal lattice, providing a basis for understanding the spatial arrangement of the molecules. The calculated density of the crystal is 1.529 g/cm³.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimer Formation)

The crystal packing of this compound is significantly influenced by intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonds are observed, which lead to the formation of dimeric structures. These dimers are a key feature of the supramolecular assembly in the solid state.

Conformational Analysis of the Allyl Group and Hydantoin Ring

The conformation of the this compound molecule is characterized by the relative orientations of the allyl group and the hydantoin ring. The hydantoin ring itself is largely planar, providing a rigid core to the molecule. The flexibility of the molecule arises from the rotation around the single bond connecting the allyl group to the nitrogen atom of the hydantoin ring.

Hirshfeld Surface Analysis for Intermolecular Contact Mapping

The Hirshfeld surface mapped over dnorm highlights the key interaction points. The most significant contributions to the intermolecular contacts are from H···H, C···H/H···C, and O···H/H···O interactions. The red spots on the dnorm surface indicate the closest intermolecular contacts, which correspond to the N—H···O hydrogen bonds. mdpi.commdpi.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show that H···H contacts typically account for the largest percentage of the surface, followed by C···H/H···C and O···H/H···O contacts. nih.gov This detailed mapping allows for a comprehensive understanding of the forces governing the crystal packing of this compound.

Microscopic Characterization for Material Integration

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology and microstructure of materials incorporating this compound. When used as a coating or an additive, SEM images can reveal the distribution and integration of the compound within a matrix. For instance, in applications where it is used as a bonding agent for coating other materials, SEM analysis has shown the formation of a clear film on the surface of the coated particles. researchgate.net The thickness of this film can also be estimated from the SEM images. researchgate.net

Chemical Reactivity and Derivatization of 3 Allyl 5,5 Dimethylhydantoin

N-Halamine Formation through Halogenation Reactions

A significant area of research involving 3-Allyl-5,5-dimethylhydantoin is its use as a precursor for N-halamine structures. These compounds, characterized by a nitrogen-halogen bond, are of interest for their potent antimicrobial properties. The hydantoin (B18101) ring of ADMH provides a stable scaffold for the formation of these structures.

Conversion of N-H to N-Cl Bonds

The amide N-H group within the hydantoin ring of this compound can be readily converted into a stable N-Cl bond through a halogenation reaction. nih.govumich.edugoogle.com This transformation is central to imparting biocidal activity to materials functionalized with ADMH. umich.edu The resulting N-halamine structure is a stable amide N-halamine, which contributes to both powerful and durable biocidal functions when grafted onto various materials. researchgate.netijrti.org The conversion of the N-H bond to an N-Cl bond is the key step that transforms the precursor molecule into an active antimicrobial agent. nih.govgoogle.com

Chlorination Agents and Reaction Conditions

The transformation of the N-H bond to an N-Cl bond is typically achieved using common chlorinating agents under controlled conditions. The choice of agent and the reaction parameters can be tuned to achieve efficient chlorination. nih.gov

Dilute sodium hypochlorite (B82951) (NaOCl) solutions, commonly known as chlorine bleach, are frequently used for this purpose. nih.govchemistrysteps.commasterorganicchemistry.comlibretexts.org For instance, polyester (B1180765) fabrics grafted with ADMH can be rendered antimicrobial by washing in a diluted chlorine bleach solution. nih.govgoogle.com Another effective agent is calcium hypochlorite (Ca(ClO)₂), which has been used for the chlorination of hydantoin structures. A key advantage of using Ca(ClO)₂ is its chemoselectivity, as it can chlorinate the hydantoin nitrogen without reacting with the allyl moiety.

The reaction conditions for chlorination are generally mild. Research has shown that factors such as the concentration of the chlorine solution, temperature, and reaction time can be adjusted to control the chlorine loading onto the molecule. nih.gov

| Chlorinating Agent | Substrate/Application | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Hypochlorite (Chlorine Bleach) | ADMH grafted on polyester microfiber fabric | Diluted solution with 3000 ppm available chlorine | nih.govgoogle.com |

| Sodium Hypochlorite | P(ADMH-MMA-HEMA) terpolymer | Conditions can be tuned (temperature, concentration, time) for controllable synthesis | nih.gov |

| Calcium Hypochlorite (Ca(ClO)₂) | Hydantoin derivatives (mechanochemical grinding) | Grinding; demonstrates high chemoselectivity, leaving the allyl group intact |

Regeneration and Reversibility of N-Halamine Functionality

A significant advantage of N-halamines derived from ADMH is the reversible nature of the N-Cl bond. After the antimicrobial activity is diminished through use (i.e., the chlorine is consumed), the functionality can be regenerated. This is accomplished by simply re-exposing the material to a dilute solution of a chlorinating agent, such as household bleach. nih.govgoogle.com This process re-forms the N-Cl bond, fully restoring the biocidal properties of the material. This rechargeable characteristic allows for repeated use, making ADMH-functionalized materials durable and long-lasting. researchgate.net Studies on fabrics treated with ADMH have demonstrated that the disinfectant properties are rechargeable even after multiple machine washes and uses. nih.govgoogle.com

Functionalization at the Allyl Moiety

The allyl group of this compound provides a second reactive site, the carbon-carbon double bond, which can undergo a variety of chemical transformations. This allows for the incorporation of the hydantoin moiety into larger structures, such as polymers, or for the introduction of other functional groups.

Electrophilic Additions to the Double Bond (e.g., Mercuration)

The carbon-carbon double bond of the allyl group is susceptible to electrophilic addition reactions. One classic example of such a reaction is oxymercuration-demercuration, which results in the hydration of the double bond. While specific literature documenting the oxymercuration of this compound is not prevalent, the general mechanism is well-established for alkenes.

The reaction typically proceeds in two steps:

Oxymercuration : The alkene reacts with mercury(II) acetate (B1210297), Hg(OAc)₂, in an aqueous solution. This proceeds via a cyclic mercurinium ion intermediate, which prevents carbocation rearrangements. Water then attacks the more substituted carbon of the double bond, following Markovnikov's rule.

Demercuration : The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.

Applying this to this compound, the expected product would be 3-(2-hydroxypropyl)-5,5-dimethylhydantoin, with the hydroxyl (-OH) group added to the secondary carbon of the former allyl chain. The reaction is characterized by its high regioselectivity and the absence of rearrangements.

Radical Initiated Reactions for Polymerization

The allyl group is an effective handle for incorporating this compound into polymer chains through radical-initiated reactions. umich.eduresearchgate.net ADMH can be copolymerized with various other vinyl monomers or grafted onto existing polymer backbones. This is a widely used strategy to impart the antimicrobial potential of the hydantoin ring onto a range of materials, including textiles and nanoparticles.

The polymerization is typically initiated by a radical initiator, such as benzoyl peroxide (BPO). nih.govumich.edu Through radical graft polymerization, ADMH can be covalently bonded to the surface of synthetic fibers like polyester, polypropylene (B1209903), and nylon, as well as natural fibers like cotton. nih.govresearchgate.net

| Reaction Type | Co-monomer / Substrate | Initiator/Reagents | Resulting Product | Reference |

|---|---|---|---|---|

| Copolymerization | Methyl methacrylate (B99206) (MMA) | Free radical polymerization | Poly(ADMH-co-MMA) | |

| Copolymerization | Methyl methacrylate (MMA) and Hydroxyethyl (B10761427) methacrylate (HEMA) | Free radical copolymerization | P(ADMH-MMA-HEMA) terpolymer | nih.gov |

| Graft Polymerization | Polyester fabric | Benzoyl peroxide (BPO) | ADMH-grafted polyester | nih.gov |

| Graft Polymerization | Kevlar®, Nomex® | Benzoyl peroxide (BPO), PEG-dia | ADMH-grafted aramid fabrics | umich.edu |

| Graft Polymerization | Cotton cellulose (B213188) | Radical grafting reaction | ADMH-grafted cotton | researchgate.net |

This polymerization capability allows for the permanent attachment of the hydantoin precursor to a surface, which is crucial for creating durable and regenerable antimicrobial materials.

Polymerization and Copolymerization Studies Involving 3 Allyl 5,5 Dimethylhydantoin

Homopolymerization and Copolymerization with Vinyl Monomers

3-Allyl-5,5-dimethylhydantoin can undergo free radical polymerization, a common method for synthesizing a wide range of polymers. This process is typically initiated by a molecule that can readily form free radicals, such as benzoyl peroxide or potassium persulfate. semanticscholar.orggoogle.com The allyl group within the ADMH molecule provides the site for polymerization, allowing ADMH units to link together and form a polymer chain. researchgate.net However, it has been noted that ADMH alone may not readily graft onto other polymers, suggesting that its homopolymerization might be challenging under certain conditions. researchgate.net

Studies have shown that free radical polymerization is a viable method for preparing copolymers of ADMH with other vinyl monomers. For instance, Polyacrylonitrile-co-3-allyl-5,5-dimethylhydantoin has been successfully synthesized using a free radical polymerization process. researchgate.netiaea.org This approach allows for the incorporation of the hydantoin (B18101) functionality into various polymer backbones, thereby modifying their properties.

The copolymerization of this compound with acrylonitrile (B1666552) (AN) has been investigated to create modified polyacrylonitrile (B21495) (PAN) materials. researchgate.net Research indicates that the presence of acrylonitrile can significantly enhance the graft yield of ADMH onto substrates like cotton cellulose (B213188), suggesting a synergistic effect between the two monomers during polymerization. researchgate.net Copolymers of ADMH and AN have been prepared through free radical polymerization. iaea.orgresearchgate.net These copolymers can then be blended with PAN to produce fibers with modified properties. researchgate.netiaea.org The resulting materials, after treatment, can exhibit desirable characteristics such as antimicrobial properties. researchgate.net

| Parameter | Finding | Citation |

| Polymerization Method | Free Radical Polymerization | researchgate.netiaea.orgresearchgate.net |

| Effect of AN | Enhances ADMH graft yield onto cotton cellulose. | researchgate.net |

| Application | Blended with PAN for modified fibers. | researchgate.netiaea.org |

Copolymerization of this compound with methyl methacrylate (B99206) (MMA) has been successfully achieved, leading to the formation of novel copolymers with tailored properties. researchgate.net These copolymerizations are often carried out via free-radical processes. nih.gov The resulting poly(ADMH-co-MMA) copolymers combine the characteristics of both monomers. For instance, these copolymers can be grafted onto the surface of nanoparticles to create functional nanocomposites. acs.org Furthermore, terpolymers have been synthesized by copolymerizing ADMH, MMA, and hydroxyethyl (B10761427) methacrylate (HEMA), demonstrating the versatility of ADMH in creating complex polymer architectures. nih.gov

| Monomers | Resulting Polymer | Polymerization Method | Citation |

| ADMH, MMA | poly(ADMH-co-MMA) | Free-Radical Polymerization | researchgate.netnih.gov |

| ADMH, MMA, HEMA | P(ADMH-MMA-HEMA) | Free-Radical Copolymerization | nih.gov |

The copolymerization of this compound with vinyl acetate (B1210297) (VAC) has been explored to develop new polymeric materials. researchgate.net Research has demonstrated the synthesis of copolymers of ADMH and VAC, which can be useful for applications such as film coatings. researchgate.netauburn.edu This process allows for the incorporation of the hydantoin ring structure into a polyvinyl acetate backbone, potentially modifying the physical and chemical properties of the resulting polymer.

The synthesis of novel copolymers involving this compound has been a focus of research to develop materials with specific functionalities. These copolymers are typically synthesized by reacting ADMH with various comonomers, such as acrylonitrile, methyl methacrylate, and vinyl acetate. researchgate.net The resulting copolymers are then characterized using a range of analytical techniques to understand their structure and properties.

Characterization methods often include:

Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the chemical structure of the synthesized monomers and copolymers. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) to study the thermal properties of the copolymers. researchgate.net

Graft Polymerization onto Substrate Materials

Graft polymerization is a powerful technique used to modify the surface properties of various materials by covalently bonding new polymer chains onto the existing substrate. This compound has been successfully used as a monomer in graft polymerization processes to impart new functionalities to a wide range of substrates.

This technique has been employed to graft ADMH onto materials such as:

Cellulose researchgate.net

Polyester (B1180765) fibers escholarship.org

High-performance fabrics like Kevlar® and Nomex® semanticscholar.orgnih.gov

Polypropylene (B1209903) and polyamide science-line.com

Aromatic polyamide reverse osmosis membranes scilit.comcapes.gov.br

The process typically involves a radical graft polymerization mechanism. escholarship.org For instance, ADMH has been grafted onto cotton cellulose, with studies showing that the presence of a comonomer like acrylonitrile can significantly improve the grafting yield. researchgate.net Similarly, ADMH has been anchored onto Kevlar® and Nomex® fabrics through graft polymerization to introduce specific properties. semanticscholar.orgnih.gov The modification of reverse osmosis membranes with grafted ADMH has also been explored to enhance their performance. scilit.comcapes.gov.br

The successful grafting of ADMH is often confirmed through surface analysis techniques, which provide evidence of the chemical modification of the substrate material.

Grafting onto Synthetic Polymeric Fibers (e.g., Nylon-66, Polyester, Polypropylene, Acrylics, Aramid Fibers)

The monomer this compound has been successfully grafted onto a variety of synthetic textile fibers, including nylon-66, polyester (PET), polypropylene (PP), and acrylics. scispace.cominda.org This process enhances the properties of these materials, often to introduce antimicrobial functionalities. researchgate.netnih.gov Research has shown that ADMH can be effectively incorporated onto the surfaces of these fibers through controlled radical grafting reactions. scispace.cominda.org

The grafting process has also been extended to high-performance aramid fibers such as Nomex® and Kevlar®. scispace.commdpi.comresearchgate.net These materials are known for their exceptional strength and thermal stability. mdpi.com The surface modification of these robust fibers with ADMH is achieved via graft polymerization, a process that has been shown to induce excellent antibacterial properties and, in some cases, improve water repellency. mdpi.comnih.gov For instance, ADMH has been anchored onto Kevlar®, Nomex®, and a technical fabric blend called VAR (composed of viscose, para-aramid, polyamide, and antistatic fibers) through graft polymerization. mdpi.comnih.govresearchgate.netuoa.gr

While grafting ADMH alone onto synthetic fibers like polyester can result in low yields, the presence of a co-monomer significantly enhances the grafting efficiency. tandfonline.com A continuous finishing process has been developed to graft ADMH onto textiles like polyester and nylon, which is more efficient than previous exhaustion processes, requiring lower initiator concentrations and shorter reaction times. tandfonline.com

Grafting onto Cellulose-Based Fabrics (e.g., Cotton, Viscose)

The application of this compound extends to natural fibers, with studies demonstrating its successful grafting onto cellulose-based materials like cotton. scispace.cominda.orgresearchgate.net The primary motivation for this modification is often to impart durable and regenerable antimicrobial properties to the fabric. researchgate.net The process involves a graft polymerization reaction that covalently bonds the ADMH monomer to the cellulose backbone. science-line.com

It has been noted that ADMH alone does not readily graft onto other polymers; however, the inclusion of a co-monomer such as acrylonitrile significantly boosts the grafting yield on cotton cellulose. researchgate.net The potential for chemical modification of cellulose through radical graft polymerization is well-established, often utilizing initiators to create active sites for the reaction. mdpi.com

Furthermore, ADMH has been grafted onto VAR, a technical fabric that contains 64% viscose, a form of regenerated cellulose. mdpi.comnih.govresearchgate.net This demonstrates the versatility of the grafting process for both pure and blended cellulose-based textiles. mdpi.com

Mechanisms and Efficiency of Grafting Reactions

The grafting of this compound onto fibrous materials is typically achieved through a free radical mechanism. science-line.comresearchcommons.org The process is initiated by creating macro-radicals on the surface or within the fibers of the textile material. nih.gov These reactive sites on the polymer backbone can then react with the allyl group of the ADMH monomer, leading to the formation of a graft copolymer. nih.gov

The efficiency of these grafting polymerizations can be very high, with some reactions being almost quantitative for certain fabrics. scispace.com The process is designed to favor short-chain grafts rather than the long-chain homopolymerization of ADMH, which is inherently difficult due to the structure of the allyl group. scispace.comnih.gov This controlled reaction ensures that the monomer is effectively incorporated onto the fiber surface. scispace.com

A continuous "pad-dry-cure" method has been developed as an efficient means of grafting ADMH onto high-performance fibers. researchgate.net This technique represents a significant improvement over older exhaustion processes, offering benefits such as lower initiator concentrations, higher graft efficiencies, and reduced reaction times. tandfonline.com The hydrophobic or hydrophilic nature of the fabric can influence the grafting reaction and the subsequent properties of the modified material. researchgate.netresearchgate.net

Influence of Initiators (e.g., Benzoyl Peroxide) and Co-monomers on Grafting Yield

The success and yield of the grafting reaction are heavily dependent on the choice of initiator and the presence of co-monomers. Radical initiators like benzoyl peroxide (BPO) and potassium persulfate are used to generate the necessary macro-radicals on the polymer fibers to initiate the grafting process. nih.govnih.gov BPO, being hydrophobic, has been found to be particularly effective for grafting onto hydrophobic fabrics. scispace.com In one procedure, BPO was used as the radical initiator to anchor ADMH onto Kevlar® fabric. mdpi.com

Co-monomers play a crucial role in enhancing the grafting yield of ADMH. tandfonline.com For instance, while ADMH alone grafts poorly onto polyester, the addition of triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATAT) significantly improves the yield. tandfonline.com Similarly, the presence of acrylonitrile has been shown to markedly enhance the grafting of ADMH onto cotton cellulose. researchgate.net Poly(ethylene glycol) diacrylate (PEG-DIA) is another co-monomer that has been used in conjunction with BPO to facilitate the grafting of ADMH onto aramid fibers. mdpi.comresearchgate.net These polyfunctional monomers can introduce a crosslinking effect, further modifying the fabric's properties. nih.gov

The selection of the initiator and co-monomer system is therefore critical and is tailored to the specific fiber being modified to achieve optimal grafting results. scispace.comnih.gov

Development of Polymer Blend Systems

In addition to surface grafting, this compound has been utilized in the development of polymer blend systems. One notable example is the creation of a copolymer of ADMH and acrylonitrile. tandfonline.com This copolymer can be blended with polyacrylonitrile in different compositions to prepare spinning solutions. tandfonline.com From these solutions, fibers can be produced through a wet spinning process. tandfonline.com

Another area of development involves the surface modification of VAR fabric, which is itself a blend of 64% viscose, 24% para-aramid (Kevlar®), 10% polyamide, and 2% antistatic fibers. mdpi.comnih.gov The successful grafting of ADMH onto this complex blend demonstrates its applicability in modifying multicomponent polymer systems to enhance their properties, such as imparting antibacterial activity. mdpi.comnih.govresearchgate.net

Advanced Applications and Functional Materials Derived from 3 Allyl 5,5 Dimethylhydantoin

N-Halamine-Based Biocidal and Antimicrobial Materials

The primary application of 3-Allyl-5,5-dimethylhydantoin lies in the creation of N-halamine-based materials. N-halamines are compounds containing one or more nitrogen-halogen covalent bonds that possess strong biocidal activity. semanticscholar.org The process typically involves grafting ADMH onto a substrate, followed by a chlorination step (e.g., using a dilute bleach solution) to convert the N-H bond in the hydantoin (B18101) ring to an N-Cl bond. mdpi.commdpi.com These N-halamine structures are effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi. science-line.comgoogle.com A key advantage of these materials is their long-term stability and the potential for their biocidal activity to be regenerated through re-chlorination. nih.gov

Development of Antibacterial Textiles and Fabrics

A significant area of application for ADMH-derived N-halamines is in the finishing of textiles to impart antibacterial properties. science-line.com ADMH can be grafted onto a wide variety of natural and synthetic fibers, including cotton, polyester (B1180765), nylon, and polypropylene (B1209903), through processes like radical graft polymerization. researchgate.netinda.orgnih.gov This creates textiles that can actively kill pathogens, a crucial feature for applications in healthcare and hygiene. nih.govtandfonline.com

The biocidal action of N-halamines derived from this compound is primarily attributed to the oxidative properties of the halogen. The mechanism involves the transfer of the active halogen (typically chlorine) from the N-halamine structure to the microbial cells. researchgate.net This process leads to the disruption of essential cellular components. One of the key mechanisms is the damage to the bacterial cell membrane, leading to a loss of integrity and subsequent cell death. acs.org The oxidative action can also denature vital enzymes and interfere with metabolic processes within the bacteria.

A major advantage of using ADMH to create antimicrobial textiles is the durability and regenerability of the biocidal effect. nih.govresearchgate.net Covalently grafting ADMH onto the fibers ensures that the antimicrobial precursor is not easily removed during laundering. semanticscholar.org Studies have shown that the antibacterial efficacy of these treated fabrics can be maintained through numerous washing cycles. science-line.comscispace.com When the biocidal activity diminishes due to the consumption of the active halogen, it can be easily restored by a simple treatment with a chlorine-containing solution, such as household bleach. mdpi.cominda.org This "rechargeable" feature makes these textiles highly practical and cost-effective for long-term use. For instance, some ADMH-grafted fabrics have demonstrated the ability to be recharged after as many as 50 machine washes. scispace.comdtic.mil

Below is a table summarizing the durability of ADMH-treated fabrics after multiple washes:

| Fabric Type | Washing Cycles | Log Reduction of E. coli | Reference |

| Nylon | 15 | 5 | inda.org |

| Polyester (PET) | 15 | 5 | inda.org |

| Polypropylene (PP) | 15 | 5 | inda.org |

| Acrylic | 15 | 5 | inda.org |

| Cotton | 15 | 3 | inda.org |

| PET/Cotton | 15 | 5 | inda.org |

| All fabrics (re-bleached) | 50 | 5 | scispace.com |

Table 1: Durability of biocidal function on various fabrics treated with this compound after repeated washing cycles. A log reduction of 5 indicates a 99.999% reduction in bacteria.

The potent, durable, and regenerable antimicrobial properties of ADMH-treated textiles make them highly suitable for a range of hygienic and medical applications. nih.govtandfonline.com These include:

Hospital fabrics: Uniforms for medical staff, patient gowns, bedding, and linens can be treated to reduce the risk of hospital-acquired infections (HAIs). science-line.comnih.gov

Wound dressings: Incorporating these materials into wound dressings can help prevent infections, a critical factor in wound healing.

Public health: Reusable disinfectant wipes made from ADMH-grafted microfiber cloths have been shown to be effective in public settings like dining halls for sanitizing surfaces. mdpi.com

General apparel: Socks, undergarments, and sportswear can benefit from the odor-reducing and antimicrobial properties.

Anti-infective Wound Therapy via Polymeric Nanomaterials

Beyond textiles, this compound is being explored for the development of advanced anti-infective therapies using polymeric nanomaterials. Researchers have synthesized N-halamine polymer nanomaterials through the copolymerization of ADMH with other monomers like methyl methacrylate (B99206) (MMA). researchgate.netaimspress.com These nanomaterials can be formulated into wound dressings. researchgate.net

These nanomaterials offer a high surface area-to-volume ratio, enhancing their interaction with bacteria and leading to efficient inactivation. researchgate.net Studies have demonstrated the in vitro and in vivo efficacy of these nanomaterials against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, which are common culprits in wound infections. researchgate.net The use of such nanomaterials represents a promising strategy to combat bacterial infections at wound sites, potentially reducing the reliance on traditional antibiotics. researchgate.netmdpi.com

Antimicrobial Additives and Coatings

The versatility of this compound extends to its use in creating antimicrobial additives and coatings for a variety of materials. acs.orgresearchgate.net Polymers containing ADMH can be synthesized and then used as additives in the production of other materials or as a coating applied to a surface. auburn.edu

For example, copolymers of ADMH have been blended with polyacrylonitrile (B21495) to create antimicrobial fibers. science-line.com Additionally, ADMH-derived polymers can be coated onto surfaces to impart antimicrobial functionality. acs.orgresearchgate.net This approach has been used to modify the surfaces of reverse osmosis membranes to prevent biofouling, a significant issue in water purification. acs.orgscribd.com Furthermore, core-shell nanoparticles, such as titanium dioxide coated with a polymer of ADMH, have been developed. nih.gov These nanoparticles not only exhibit excellent antimicrobial properties but also show improved stability against UV degradation. nih.gov

Membrane Modification and Enhanced Separation Properties

Thin-film composite (TFC) aromatic polyamide reverse osmosis (RO) membranes are a cornerstone of modern desalination and water purification technologies. ladewig.co However, their susceptibility to fouling and degradation by chlorine remains a significant operational challenge. techno-press.org The graft modification of these membranes with functional monomers like this compound has emerged as a promising strategy to mitigate these issues.

Graft polymerization of ADMH onto the surface of aromatic polyamide RO membranes introduces new functional groups that alter the membrane's surface chemistry and properties. qnl.qa This modification is typically achieved through free-radical polymerization, where the allyl group of ADMH covalently bonds to the polyamide surface. qnl.qanih.gov This process has been shown to significantly enhance several key performance metrics of the membranes. google.com

A major drawback of polyamide RO membranes is their vulnerability to chlorine, which is commonly used as a disinfectant. techno-press.org Exposure to chlorine can lead to the degradation of the polyamide layer, resulting in a loss of salt rejection and a shortened membrane lifespan. Grafting ADMH onto the membrane surface provides a protective mechanism. techno-press.org The hydantoin ring in the grafted ADMH acts as a "chlorine-consumer" or "chlorine-shielder," effectively protecting the underlying polyamide chains from chlorine attack. techno-press.org Research has demonstrated that ADMH-modified membranes exhibit significantly improved chlorine resistance compared to their unmodified counterparts. iwaponline.com After chlorination, the hydantoin moiety can form N-halamines, which are known for their biocidal activity, adding another layer of functionality. qnl.qa

Table 1: Impact of ADMH Grafting on Chlorine Resistance of RO Membranes

| Parameter | Unmodified Membrane | ADMH-Grafted Membrane | Reference |

| Salt Rejection after Chlorine Exposure | Significant Decrease | Minimal Decrease | techno-press.orgiwaponline.com |

| Mechanism of Protection | None | Hydantoin ring acts as a chlorine shield | techno-press.org |

The surface hydrophilicity of a membrane plays a crucial role in its performance, particularly in relation to water permeability and fouling resistance. The introduction of ADMH onto the membrane surface has been shown to increase its hydrophilicity. google.com This increased affinity for water can lead to an enhancement in water permeability, allowing for higher water flux at the same operating pressure. nih.govgoogle.com A patent for ADMH mentions that its application in the graft modification of polyamide composite reverse osmosis membranes enhances hydrophilicity and water permeability. google.com

Table 2: Effect of ADMH Modification on Membrane Hydrophilicity and Permeability

| Property | Effect of ADMH Grafting | Outcome | Reference |

| Hydrophilicity | Increased | Lowered contact angle | google.com |

| Water Permeability | Enhanced | Higher water flux | nih.govgoogle.com |

Biofouling, the adhesion and proliferation of microorganisms on the membrane surface, is a persistent problem in membrane-based water treatment, leading to decreased performance and increased operational costs. ladewig.conih.gov Surface modification with ADMH has been investigated as a strategy to impart anti-biofouling properties to RO membranes. ladewig.coqnl.qa The enhanced hydrophilicity of the modified surface can reduce the initial adhesion of foulants. deswater.com More significantly, the ability of the grafted hydantoin rings to form stable N-halamine structures upon chlorination provides a potent and renewable biocidal surface. qnl.qa Studies have shown that ADMH-grafted membranes, after a chlorination step, exhibit significant antibacterial activity, effectively reducing the viability of bacteria such as E. coli by over 90%. qnl.qa This biocidal action helps to prevent the formation of biofilm, thus mitigating biofouling. ladewig.coqnl.qa

Graft Modification of Aromatic Polyamide Reverse Osmosis Membranes

Materials for High-Performance Engineering Applications

Beyond membrane technology, the reactive nature of this compound makes it a valuable component in specialized engineering materials where strong interfacial adhesion is paramount.

In the field of energetic materials, this compound serves as a high-performance bonding agent in composite solid propellants. researchgate.netenergetic-materials.org.cn The primary function of a bonding agent is to improve the mechanical properties of the propellant by enhancing the adhesion between the binder matrix and the solid filler particles, such as oxidizers and metallic fuels. researchgate.netresearchgate.net

ADMH is synthesized for this purpose and is noted to improve the interface between the binder and solid components. energetic-materials.org.cn Its incorporation into the propellant formulation leads to an increase in tensile strength and elongation. google.com This enhancement of mechanical properties is crucial for ensuring the structural integrity of the propellant grain under the extreme stresses experienced during storage and ignition. researchgate.net Research indicates that ADMH provides a preferable bonding action with nitramine compounds, which are common energetic fillers. google.com

Table 3: Mechanical Property Enhancement in Solid Propellants with ADMH

| Mechanical Property | Effect of ADMH Addition | Reference |

| Tensile Strength | Increased | google.com |

| Elongation | Increased | google.com |

| Breakage Elongation | Enhanced | google.com |

Role as a Bonding Agent in Solid Propellants

Improvement of Mechanical Properties (Tensile Strength, Elongation)

The incorporation of this compound into polymer structures has been investigated as a method to enhance the mechanical properties of the resulting materials. When utilized as a bonding agent in solid propellants, it has been shown to improve the material's mechanical integrity. google.com Research indicates that its inclusion leads to an increase in tensile strength, elongation, and breakage elongation. google.com Specifically, the maximum tensile strength at various temperatures (normal, low, and high), maximum unit elongation, and tension set all show improvements to varying degrees. google.com

In the context of textile fibers, the effects on mechanical properties can be more nuanced. For instance, in the development of polyacrylonitrile (PAN) blend fibers, a copolymer of polyacrylonitrile and this compound (Cop7-1) was created. researchgate.net The resulting PAN/Cop7-1 blend fibers exhibited slightly lower tensile strengths compared to regular PAN fibers; however, their breaking elongations were higher. researchgate.net

Table 1: Mechanical Properties of PAN/Cop7-1 Blend Fibers vs. Regular PAN Fibers

| Property | Regular PAN Fibers | PAN/Cop7-1 Blend Fibers |

|---|---|---|

| Tensile Strength | Higher | Slightly Lower |

| Breaking Elongation | Lower | Higher |

Data sourced from research on polyacrylonitrile-co-3-allyl-5,5-dimethylhydantoin blend fibers. researchgate.net

Graft Modification of Polyamide Films

This compound (ADMH) is prominently used in the surface modification of polyamide thin-film composite membranes, particularly those used in reverse osmosis (RO). google.comdeswater.comscilit.com The primary method for this modification is free-radical graft polymerization, which attaches the ADMH monomer to the membrane surface. qnl.qa This process is undertaken to significantly improve the membrane's resistance to chlorine and to impart anti-biofouling properties. google.comqnl.qa

Functional Coatings and Films

The application of this compound extends to the creation of functional coatings and films for a wide array of textiles. nih.gov Through graft polymerization, ADMH has been successfully applied to synthetic fabrics such as nylon, polyester (PET), polypropylene, and acrylics, as well as to natural fibers like cotton. nih.govinda.org The principal function imparted by these coatings is a durable and often regenerable antimicrobial activity. inda.org

This technology has also been applied to high-performance technical fabrics, including Kevlar® and Nomex® aramid fibers. mdpi.comsemanticscholar.org By anchoring ADMH to the surface of these materials, significant biocidal properties are conferred. mdpi.comsemanticscholar.org The process often involves a dip-pad-cure method where the fabric is immersed in a finishing bath containing ADMH, an initiator (like benzoyl peroxide), and other agents, followed by drying and curing to fix the coating. google.com The resulting functionalized textiles are of great interest for applications requiring microbial protection. inda.org

Investigations into Flame Retardant and Smoke Suppression Properties

Recent research has explored the multifunctional capabilities of this compound, including its role in enhancing the flame retardancy and smoke suppression of materials. researchgate.netresearchgate.net In one study, multifunctional cotton fabrics were developed through the surface graft copolymerization of three vinyl monomers, one of which was ADMH. researchgate.netresearchgate.net

The resulting treated cotton fabrics demonstrated notably improved flame retardant and smoke suppression characteristics compared to untreated cotton. researchgate.netresearchgate.net A key metric for flame retardancy, the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, was significantly increased. researchgate.netresearchgate.net Furthermore, cone calorimetry tests revealed that the heat and smoke production of the modified fabrics showed a conspicuous decrease. researchgate.netresearchgate.net This work highlights a convenient method for imparting comprehensive fire safety properties to textiles using ADMH as a key component in a copolymer system. researchgate.net

Table 2: Flame Retardant Properties of ADMH-Treated Cotton Fabric

| Property | Control Cotton Fabric | DAM-CF-Cl (ADMH-containing) Fabric |

|---|---|---|

| Limiting Oxygen Index (LOI) | 18% | 27.6% |

| Heat & Smoke Production | Standard | Conspicuously Decreased |

Data sourced from studies on multifunctional cotton fabrics. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Approaches to 3 Allyl 5,5 Dimethylhydantoin

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are essential for visualizing the three-dimensional structure of 3-Allyl-5,5-dimethylhydantoin and understanding its conformational properties. The foundation of accurate molecular modeling is often high-quality structural data, which for ADMH has been established through single-crystal X-ray diffraction.

Research has successfully determined the crystal structure of ADMH, revealing that it crystallizes in the monoclinic system with the space group P2(1)/n. researchgate.net The analysis showed that in its crystalline state, ADMH molecules form dimers linked by intermolecular hydrogen bonds. researchgate.net This dimerization is a key structural feature that influences the material's bulk properties. Detailed crystallographic data provide the precise bond lengths, angles, and spatial arrangement necessary for building accurate computational models. researchgate.net

Table 1: Crystal Structure Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₈H₁₂N₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/n | researchgate.net |

| a (Å) | 5.9953(12) | researchgate.net |

| b (Å) | 9.837(2) | researchgate.net |

| c (Å) | 15.290(3) | researchgate.net |

| β (°) | 100.43(3) | researchgate.net |

| Volume (ų) | 886.9(3) | researchgate.net |

| Z | 4 | researchgate.net |

Beyond experimental data, computational methods are used to predict various molecular properties. Public databases like PubChem provide a range of computed descriptors for ADMH that are derived from its molecular structure. nih.gov These descriptors are valuable for predicting the compound's behavior in different chemical environments.

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Weight | 168.19 g/mol | PubChem |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 49.4 Ų | PubChem |

Computational techniques such as Density Functional Theory (DFT) are widely applied to hydantoin (B18101) derivatives to complement experimental findings. For instance, studies on related molecules like 3-allyl-5,5-diphenylimidazolidine-2,4-dione have utilized DFT calculations to analyze molecular structure, explore intermolecular interactions through Hirshfeld surface analysis, and compute reactivity descriptors. researchgate.netsci-hub.se Similar DFT approaches can be applied to ADMH to investigate its electronic structure, vibrational frequencies, and other quantum chemical properties, providing deeper insight than experimental data alone. researchgate.netsci-hub.sebit.edu.cn Furthermore, molecular dynamics (MD) simulations can be employed to study the thermomechanical properties of resin systems that incorporate ADMH, predicting how the compound will behave in a polymer matrix over time and under different conditions. acs.org

Mechanistic Investigations of Synthesis and Chemical Transformations

Computational chemistry is instrumental in elucidating the reaction mechanisms involved in the synthesis and subsequent transformations of this compound. The primary synthesis route involves the N-alkylation of 5,5-dimethylhydantoin (B190458).

A common method described is the substitution reaction between 5,5-dimethylhydantoin (DMH) and an allyl halide, such as allyl chloride or bromopropylene. google.comprepchem.com The proposed mechanism involves a basic catalyst, like potassium carbonate or sodium hydroxide (B78521), which deprotonates the nitrogen at the 3-position of the hydantoin ring. google.comprepchem.com This creates a nucleophilic hydantoin salt that subsequently reacts with the allyl halide in a substitution reaction, forming the C-N bond and yielding this compound. google.com The Gabriel method has also been cited as a synthetic route. researchgate.net

Theoretical calculations, particularly DFT, play a significant role in supporting and explaining these experimental observations. In studies of similar hydantoin syntheses, DFT calculations have been used to model reaction pathways and transition states, helping to optimize reaction conditions and improve yields. tandfonline.com For example, computational models can predict the most likely site of protonation or deprotonation and evaluate the energy barriers for different reaction steps. nsf.gov

Furthermore, computational studies on the reactivity of the hydantoin ring provide insights into its chemical transformations. Research on N-oxyl derivatives of hydantoins uses computational predictions of bond dissociation energies (BDEs) to understand reactivity trends in hydrogen atom transfer (HAT) reactions. chemrxiv.org These theoretical approaches help in designing new catalysts and predicting the stability and reactivity of new compounds based on the hydantoin scaffold. chemrxiv.org By applying such methods to ADMH, one could computationally explore its degradation pathways or its reactivity in various chemical environments.

Prediction of Reactivity and Interactions in Material Systems

A key application of this compound is in materials science, where it serves as a monomer for polymerization and a functional agent for surface modification. google.comresearchgate.net Computational methods are vital for predicting how ADMH will interact with and perform within these material systems.

ADMH is used as a bonding agent in solid propellants and for the graft modification of polyamide films to enhance properties like chlorine resistance. google.com The reactivity of its allyl group is central to these applications, allowing it to be grafted onto various polymer backbones. A continuous finishing process has been developed to graft ADMH onto textile materials, including polyester (B1180765) and nylon, to create durable and regenerable antibacterial fabrics. researchgate.net

Molecular dynamics (MD) simulations are particularly useful for predicting the interactions between ADMH and material surfaces. worldscientific.comnih.gov For example, MD simulations can model the adsorption process of polymers onto surfaces, providing insights into the flocculation mechanisms and interaction energies between the functional molecules and the substrate. nih.gov By simulating the interface between ADMH and a polymer like cellulose (B213188) or polyamide, researchers can understand the anchoring mechanism at a molecular level, predicting the strength of the bond and the orientation of the grafted molecule. researchgate.net

Moreover, computational modeling can predict the bulk properties of materials incorporating ADMH. When ADMH is used in a resin system, molecular modeling frameworks can simulate the cross-linking reactions and predict the resulting thermomechanical properties of the cured polymer, such as its glass transition temperature and elastic moduli. acs.org This predictive capability is crucial for designing new materials with tailored properties for specific applications, from advanced textiles to high-performance composites.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The classical synthesis of 3-Allyl-5,5-dimethylhydantoin often involves the reaction of 5,5-dimethylhydantoin (B190458) with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. researchgate.netprepchem.com One documented method uses potassium hydroxide (B78521) in a methyl alcohol solvent with water, achieving a 50% yield. researchgate.net Another approach utilizes potassium carbonate in dimethylformamide, resulting in a significantly higher theoretical yield of 97.5%. prepchem.com

Emerging research, however, is focused on developing more efficient and environmentally friendly synthetic routes, aligning with the principles of green chemistry. A significant trend is the exploration of mechanochemistry, which involves synthesis by grinding solid reactants, often eliminating the need for bulk solvents. rsc.orgrsc.org Mechanochemical methods have been successfully applied to the preparation of this compound, representing a substantial leap towards sustainable production. rsc.org

Furthermore, research into hydantoin (B18101) derivatives, in general, points toward other innovative methodologies that could be adapted for ADMH synthesis. These include one-pot, multi-component reactions that improve process efficiency by combining several steps without isolating intermediates. pnu.ac.irpnu.ac.ir The use of nano-ordered catalysts, such as zinc oxide, in solvent-free conditions has been shown to produce various hydantoin derivatives with good to excellent yields. pnu.ac.irpnu.ac.ir Additionally, microwave-assisted synthesis is being explored as a way to rapidly and efficiently produce hydantoins directly from amino acids in water, a process that is both scalable and eco-friendly. researchgate.net The application of these novel techniques to the specific synthesis of this compound could lead to significant improvements in yield, purity, reaction time, and environmental impact.

| Method | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Gabriel Method | 5,5-dimethylhydantoin, Allyl Bromide | Potassium Hydroxide / Methyl Alcohol, Water | Not specified | 50% | researchgate.net |

| Alkylation | 5,5-dimethylhydantoin, Allyl Chloride | Potassium Carbonate / Dimethylformamide | Not specified | 84.9% (purified) | prepchem.com |

| Patented Method | 5,5-dimethylhydantoin, Bromopropylene | Solid Sodium Hydroxide or Potassium Hydroxide / Anhydrous Methanol or Ethanol, Water | 55-65°C, 2.5-4 hours | Not specified | google.com |

| Mechanochemistry | (Reactants not specified) | Grinding (Solvent-free) | Not specified | Effective | rsc.orgrsc.org |

Development of Multi-functional Materials and Systems

A major area of future research lies in leveraging the unique properties of this compound to create sophisticated, multi-functional materials. The allyl group provides a convenient handle for graft polymerization, allowing ADMH to be covalently bonded to the surfaces of various substrates, including synthetic fibers and polymer membranes. researchgate.netmdpi.com This has been most prominently demonstrated in the development of antimicrobial textiles. researchgate.netgoogle.com By grafting ADMH onto fabrics like polyester (B1180765) (PET), nylon, and acrylics and subsequently treating them with chlorine, the hydantoin ring is converted into an N-halamine structure. researchgate.netacs.org This creates a durable and regenerable antimicrobial surface capable of inactivating a broad spectrum of microorganisms. researchgate.net

The concept extends beyond single-function materials. Research is moving towards creating textiles that possess multiple enhanced properties simultaneously. google.com For example, a finishing bath containing ADMH for antimicrobial properties can be combined with other agents to impart waterproof, soil-repellent, fire-resistant, or anti-static characteristics in a single process. google.com

Another promising frontier is in the modification of advanced membrane systems. Researchers have successfully improved the performance of commercial aromatic polyamide reverse osmosis (RO) membranes by grafting ADMH onto their surfaces. mdpi.comacs.org This modification enhances the membrane's resistance to chlorine, a common disinfectant in water treatment that can degrade polyamide, and also imparts anti-biofouling properties by preventing microbial growth on the membrane surface. google.commdpi.comacs.org The result is a more robust and long-lasting membrane with improved hydrophilicity, water permeability, and salt rejection rates. google.com Future work will likely focus on optimizing these graft polymerization processes and expanding the range of materials and applications, such as in high-performance coatings, adhesives, and advanced composites. google.comjustdial.com

| Application Area | Substrate Material | Functionality Imparted | Mechanism | Reference |

|---|---|---|---|---|

| Antimicrobial Textiles | Polyester, Nylon, Acrylic, Cotton blends | Durable, regenerable antimicrobial surface | Graft polymerization of ADMH followed by chlorination to form N-halamines | google.comresearchgate.netgoogle.com |

| Multi-functional Fabrics | Textiles | Antimicrobial, waterproof, soil repellent, fire resistance, etc. | Co-application of ADMH with other functional finishing agents | google.com |

| Reverse Osmosis Membranes | Aromatic Polyamide | Improved chlorine resistance, anti-biofouling, enhanced water permeability | Free-radical graft polymerization of ADMH onto the membrane surface | google.commdpi.comacs.org |

| Bonding Agent | Solid Propellant | Improved mechanical properties (tensile strength, elongation) | Incorporation as a bonding agent in the propellant matrix | researchgate.netgoogle.com |

| Protective Coatings | Wood | Component in high-performance, water-based coatings | Used as a solution in multi-component coating formulations | google.com |

Integration with Advanced Manufacturing Technologies

The integration of this compound chemistry with advanced manufacturing technologies is an emerging trend that promises to enhance production efficiency and material performance. For textile applications, research has demonstrated the feasibility of using a continuous dip-pad grafting process in a commercial finishing facility. researchgate.net This moves the modification process from a laboratory batch scale to a more industrially relevant, continuous manufacturing model, enabling large-scale production of functional fabrics. researchgate.net

Looking forward, the principles of flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch-wise fashion, represent a significant opportunity for hydantoin synthesis. acs.org While research has focused on flow chemistry for general chemical synthesis, its application to produce ADMH could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. acs.org

As research into novel synthetic methodologies for hydantoins progresses, their integration with automated synthesis platforms is a logical next step. Automated systems can rapidly screen various catalysts, solvents, and reaction conditions to optimize the synthesis of ADMH, accelerating the discovery of more efficient and sustainable production methods. tandfonline.com The combination of these advanced manufacturing techniques will be crucial for the cost-effective and large-scale commercialization of materials and products based on this compound.

Sustainable Chemistry Principles in Hydantoin Research

The principles of sustainable or "green" chemistry are becoming central to research and development in hydantoin chemistry. pnu.ac.irpnu.ac.ir The focus is on minimizing environmental impact by reducing waste, eliminating hazardous substances, and improving energy efficiency. For the synthesis of this compound and its derivatives, several green strategies are being actively explored.

Mechanochemistry stands out as a key sustainable methodology. rsc.orgrsc.org By conducting reactions through grinding, it often eliminates the need for potentially harmful organic solvents, reduces energy consumption, and can lead to higher yields in shorter reaction times. rsc.org This approach has been successfully used for preparing ADMH and other bioactive hydantoins. rsc.orgrsc.org